molecular formula C10H9ClN2 B1403362 5-Chloro-6-methyl-8-quinolinamine CAS No. 1379322-54-9

5-Chloro-6-methyl-8-quinolinamine

Cat. No.: B1403362
CAS No.: 1379322-54-9
M. Wt: 192.64 g/mol
InChI Key: PEYOHXTZJKSTLE-UHFFFAOYSA-N
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Description

5-Chloro-6-methyl-8-quinolinamine is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their wide range of biological activities and are used in various therapeutic applications. The presence of chlorine and methyl groups in the quinoline ring enhances its chemical properties, making it a valuable compound in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-6-methyl-8-quinolinamine typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems enhances the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-6-methyl-8-quinolinamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

5-Chloro-6-methyl-8-quinolinamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Exhibits antimicrobial and antiparasitic activities, making it useful in studying infectious diseases.

    Medicine: Potential therapeutic agent for treating malaria, leishmaniasis, and fungal infections.

    Industry: Used in the development of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 5-Chloro-6-methyl-8-quinolinamine involves its interaction with various molecular targets:

Comparison with Similar Compounds

    5-Chloro-8-hydroxyquinoline: Known for its antimicrobial properties.

    6-Methylquinoline: Used in the synthesis of various pharmaceuticals.

    8-Aminoquinoline: Exhibits antimalarial activity

Uniqueness: 5-Chloro-6-methyl-8-quinolinamine stands out due to its combined chlorine and methyl substitutions, which enhance its biological activity and make it a versatile compound for various applications.

Properties

IUPAC Name

5-chloro-6-methylquinolin-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2/c1-6-5-8(12)10-7(9(6)11)3-2-4-13-10/h2-5H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEYOHXTZJKSTLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1Cl)C=CC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

In a similar fashion using route 1 general procedure 4, 5-chloro-6-methyl-8-nitroquinoline (Intermediate 39) (300 mg, 1.35 mmol), tin (II) chloride (760 mg, 4.05 mmol) and 6N HCl (4 drops) gave the title compound (160 mg, 62%) after purification by column chromatography with n-hexane/EtOAc (9:1) as the eluent.
Name
5-chloro-6-methyl-8-nitroquinoline
Quantity
300 mg
Type
reactant
Reaction Step One
Name
Intermediate 39
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
760 mg
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Yield
62%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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